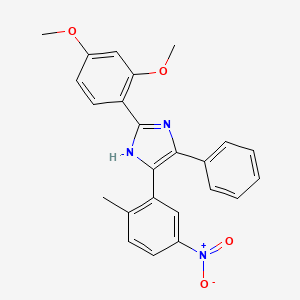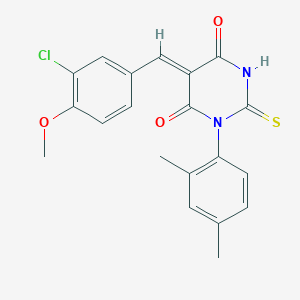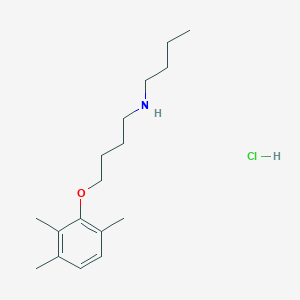![molecular formula C16H15FN2S B5142729 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has shown promising results in various studies, particularly in the field of cancer research. In
作用機序
The mechanism of action of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. It also induces apoptosis by activating caspases, which are enzymes that are involved in the programmed cell death process.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various diseases.
However, there are also limitations to using 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole in lab experiments. One limitation is that it may have off-target effects, which can affect the results of the experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are various future directions for research on 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole. One direction is to further study its mechanism of action, in order to optimize its use in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to study its potential use in combination therapy with other drugs, in order to enhance its therapeutic efficacy. Finally, it can be studied for its potential use in drug delivery systems, in order to enhance its bioavailability and reduce its toxicity.
合成法
The synthesis of 2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole involves the reaction of 2-fluorobenzyl chloride with 4,5-dimethyl-1,2-phenylenediamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at an elevated temperature. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders.
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c1-10-7-8-14-15(11(10)2)19-16(18-14)20-9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPONDFAFGUJXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)SCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dimethyl-1H-1,3-benzodiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)

![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)

![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5142725.png)
![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)